molecular formula C16H10N4O3 B2425346 N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide CAS No. 946362-54-5

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide

Cat. No.: B2425346
CAS No.: 946362-54-5
M. Wt: 306.281
InChI Key: RYVDBLWAGGPINM-UHFFFAOYSA-N
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Description

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide is a complex organic compound that features a unique combination of isoxazole, oxadiazole, and naphthamide moieties. Isoxazole and oxadiazole are five-membered heterocyclic compounds known for their significant biological activities and therapeutic potential . The naphthamide group adds to the compound’s structural complexity and potential for diverse applications in scientific research.

Safety and Hazards

The safety and hazards associated with isoxazole derivatives can also vary widely depending on the specific compound. For example, N-(Isoxazol-5-yl)sulphanilamide is recommended to be handled with personal protective equipment, and exposure limits are set by various organizations .

Future Directions

Given the wide range of biological activities exhibited by isoxazole derivatives, there is significant interest in developing new synthetic strategies and designing new isoxazole derivatives . This will likely continue to be a fruitful area of research in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . The oxadiazole ring can be synthesized via the cyclization of a hydrazide with a carboxylic acid derivative . The final step involves coupling the isoxazole and oxadiazole intermediates with a naphthamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of catalysts, such as copper (I) or ruthenium (II), to facilitate the cycloaddition reactions . Additionally, microwave-assisted synthesis has been reported to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide is unique due to its combination of isoxazole, oxadiazole, and naphthamide moieties, which confer a diverse range of biological activities and potential applications. This structural complexity allows for interactions with multiple molecular targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O3/c21-14(12-6-5-10-3-1-2-4-11(10)9-12)18-16-20-19-15(22-16)13-7-8-17-23-13/h1-9H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVDBLWAGGPINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(O3)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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